molecular formula C18H14BrNOS B4192525 N-(3-bromophenyl)-2-(2-naphthylthio)acetamide

N-(3-bromophenyl)-2-(2-naphthylthio)acetamide

Cat. No. B4192525
M. Wt: 372.3 g/mol
InChI Key: SCISVGUYMXCHIN-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(2-naphthylthio)acetamide, also known as BPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the thioacetamide family and has a molecular weight of 404.3 g/mol.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(2-naphthylthio)acetamide is not fully understood, but it is believed to involve the formation of a charge transfer complex between the thioacetamide group and the naphthalene ring. This complex is thought to be responsible for the semiconducting properties of N-(3-bromophenyl)-2-(2-naphthylthio)acetamide.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-(3-bromophenyl)-2-(2-naphthylthio)acetamide. However, it has been shown to be non-toxic to human cells at low concentrations, making it a promising candidate for biomedical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-bromophenyl)-2-(2-naphthylthio)acetamide is its high solubility in organic solvents, which makes it easy to handle in the laboratory. However, its low yield and high cost can be a limitation for large-scale synthesis.

Future Directions

There are several future directions for the research on N-(3-bromophenyl)-2-(2-naphthylthio)acetamide. One area of interest is the development of new organic semiconductors based on N-(3-bromophenyl)-2-(2-naphthylthio)acetamide for use in electronic devices. Another area of research is the use of N-(3-bromophenyl)-2-(2-naphthylthio)acetamide as a fluorescent probe for the detection of other metal ions. Additionally, N-(3-bromophenyl)-2-(2-naphthylthio)acetamide could be explored for its potential as a drug delivery system due to its non-toxic nature.

Scientific Research Applications

N-(3-bromophenyl)-2-(2-naphthylthio)acetamide has been studied extensively for its potential applications in various fields of science. One of the major areas of research is in the field of organic electronics, where N-(3-bromophenyl)-2-(2-naphthylthio)acetamide has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown promising results in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
N-(3-bromophenyl)-2-(2-naphthylthio)acetamide has also been studied for its potential as a fluorescent probe for the detection of metal ions. It has been shown that N-(3-bromophenyl)-2-(2-naphthylthio)acetamide can selectively bind to copper ions and emit a strong fluorescence signal, making it a useful tool for the detection of copper ions in biological samples.

properties

IUPAC Name

N-(3-bromophenyl)-2-naphthalen-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNOS/c19-15-6-3-7-16(11-15)20-18(21)12-22-17-9-8-13-4-1-2-5-14(13)10-17/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCISVGUYMXCHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SCC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2-(naphthalen-2-ylsulfanyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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